Diaveridine
Overview
Description
Diaveridine is a synthetic compound known for its role as an inhibitor of dihydrofolate reductase, an essential enzyme in bacterial folate synthesis . It is widely used in veterinary medicine for the prevention and treatment of coccidiosis and leucocytozoonosis infections in food-producing animals . This compound is also recognized for its antibacterial properties and its ability to act synergistically with sulfonamides .
Mechanism of Action
Target of Action
Diaveridine primarily targets Dihydrofolate Reductase (DHFR) . DHFR is an essential enzyme in bacterial folate synthesis . Folate is crucial for the synthesis of nucleic acids and amino acids, making DHFR a significant target for antimicrobial agents .
Mode of Action
This compound acts as a synthetic inhibitor of DHFR . By inhibiting DHFR, this compound disrupts the synthesis of folate, thereby inhibiting the growth and multiplication of the bacteria .
Biochemical Pathways
The inhibition of DHFR by this compound affects several biochemical pathways, including Pyrimidine metabolism , One carbon pool by folate , and Folate biosynthesis . These pathways are crucial for the synthesis of nucleic acids and amino acids. By disrupting these pathways, this compound effectively inhibits bacterial growth and proliferation .
Pharmacokinetics
After oral administration of this compound, it is metabolized and detected in the plasma of animals . Three radioactive compounds were identified in pig plasma, while two were identified in chicken plasma . The maximum concentration (Cmax) of this compound and its metabolites were reached at 2 hours after dosing . The elimination half-life (t1/2) of this compound in pigs was significantly longer than that in chickens . These findings suggest that the metabolism and pharmacokinetics of this compound in pigs and chickens are significantly different, which would affect its effectiveness, toxicology, and food safety in these animals .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and multiplication. By inhibiting DHFR, an essential enzyme in bacterial folate synthesis, this compound disrupts the synthesis of nucleic acids and amino acids, thereby inhibiting bacterial growth and proliferation .
Action Environment
Environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance . Factors such as soil conditions, animal husbandry practices, waste management, and food safety practices can influence the action, efficacy, and stability of antimicrobial agents like this compound . Therefore, understanding and managing these environmental factors is crucial for maximizing the effectiveness of this compound and minimizing the development of antimicrobial resistance .
Biochemical Analysis
Biochemical Properties
Diaveridine plays a significant role in biochemical reactions by inhibiting the activity of dihydrofolate reductase (DHFR). This inhibition disrupts the folate synthesis pathway, which is essential for the production of nucleotides required for DNA synthesis and cell division . This compound interacts with DHFR by binding to its active site, thereby preventing the conversion of dihydrofolate to tetrahydrofolate. This interaction is crucial for its antiprotozoal and antibacterial properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the folate synthesis pathway, leading to a decrease in nucleotide production and subsequent inhibition of DNA synthesis and cell division . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism. In mammalian cells, this compound has been shown to be genotoxic, causing DNA damage and affecting cell viability .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of dihydrofolate reductase (DHFR), thereby inhibiting its activity . This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a critical step in the folate synthesis pathway. By blocking this pathway, this compound disrupts the production of nucleotides required for DNA synthesis and cell division. This mechanism underlies its antiprotozoal and antibacterial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause DNA damage and affect cellular function . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively prevents and treats coccidiosis and leucocytozoonosis infections in food-producing animals . At high doses, this compound can cause toxic effects, including DNA damage and adverse impacts on cellular function . These dosage-dependent effects underscore the importance of determining the appropriate dosage for therapeutic use while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with dihydrofolate reductase (DHFR). It undergoes extensive biotransformation in livestock, with metabolites identified in pigs and chickens . The main metabolic pathways include demethylation, binding to glucuronic acid after demethylation, α-C hydroxylation, and amino binding to glucuronic acid . These metabolic pathways affect the pharmacokinetics and effectiveness of this compound in different animal species.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is widely distributed in pigs and broilers, with high levels of radioactivity detected in all tested tissues . The transport of this compound involves binding to specific transporters and proteins, which facilitate its movement across cell membranes and its accumulation in target tissues . The distribution of this compound within the body affects its therapeutic efficacy and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with dihydrofolate reductase (DHFR) to inhibit the folate synthesis pathway . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to its site of action. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential effects on cellular function.
Preparation Methods
Diaveridine is prepared from vanillin through a series of chemical reactions including methylation, condensation, addition, and cyclization . The synthetic route involves the following steps:
Methylation: Vanillin is methylated to form 3,4-dimethoxybenzaldehyde.
Condensation: The methylated product undergoes condensation with guanidine to form 2,4-diamino-5-(3,4-dimethoxybenzyl)pyrimidine.
Addition and Cyclization: The intermediate product is then subjected to addition and cyclization reactions to yield this compound.
Chemical Reactions Analysis
Diaveridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of this compound can lead to the formation of its reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the amino groups on the pyrimidine ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrimidines .
Scientific Research Applications
Diaveridine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: this compound is employed in studies related to enzyme inhibition, particularly dihydrofolate reductase inhibition.
Medicine: It is used in veterinary medicine for the treatment of coccidiosis and leucocytozoonosis infections in animals.
Industry: This compound is used in the production of veterinary drugs and feed additives.
Comparison with Similar Compounds
Diaveridine is similar to other dihydrofolate reductase inhibitors such as trimethoprim, pyrimethamine, and methotrexate . this compound is unique in its structure, which includes a 3,4-dimethoxybenzyl group attached to the pyrimidine ring . This structural feature contributes to its distinct pharmacokinetic and pharmacodynamic properties .
Similar Compounds
Trimethoprim: Another dihydrofolate reductase inhibitor used in combination with sulfonamides for antibacterial therapy.
Pyrimethamine: Used primarily for the treatment of protozoal infections.
Methotrexate: A chemotherapeutic agent used in the treatment of cancer and autoimmune diseases.
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-18-10-4-3-8(6-11(10)19-2)5-9-7-16-13(15)17-12(9)14/h3-4,6-7H,5H2,1-2H3,(H4,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBTVAXGKYIFHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046200 | |
Record name | Diaveridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5355-16-8 | |
Record name | Diaveridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5355-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diaveridine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005355168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIAVERIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759634 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DIAVERIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diaveridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diaveridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIAVERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KVX81XA87 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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